

An In-depth Technical Guide to the BSA-Cy5.5 Fluorescent Probe

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Compound of Interest		
Compound Name:	Bovine Serum Albumin-Cy5.5	
Cat. No.:	B10823072	Get Quote

This technical guide provides a comprehensive overview of the Bovine Serum Albumin (BSA)-Cyanine 5.5 (Cy5.5) fluorescent probe, tailored for researchers, scientists, and drug development professionals. The document details its core mechanism of action, experimental protocols for its synthesis and application, and key quantitative data.

Core Mechanism of Action

The BSA-Cy5.5 probe is a conjugate molecule combining the carrier protein, Bovine Serum Albumin (BSA), with the near-infrared (NIR) fluorescent dye, Cyanine 5.5. Its mechanism of action is rooted in the distinct properties of these two components.

- Bovine Serum Albumin (BSA): BSA serves as a stable, biocompatible, and well-characterized macromolecular scaffold. Its large size (approximately 66.5 kDa) and abundance of primary amine groups (from lysine residues) make it an ideal substrate for conjugation with fluorescent dyes. In biological systems, BSA conjugates are generally membrane-impermeant and are often used as tracers for fluid-phase uptake processes like endocytosis and pinocytosis. Their accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect also makes them valuable for in vivo imaging.
- Cyanine 5.5 (Cy5.5): Cy5.5 is a fluorescent dye that operates in the near-infrared spectrum.
 [1][2] This is highly advantageous for biological imaging, particularly in vivo, as it allows for deeper tissue penetration and significantly reduces background fluorescence (autofluorescence) from endogenous molecules.
 [2] The fundamental principle involves the excitation of the Cy5.5 molecule with light of a specific wavelength, causing it to move to a







higher energy state. As it returns to its ground state, it emits light at a longer wavelength, which is then detected.

Conjugation and Function: The probe is synthesized by covalently linking Cy5.5 to BSA. This is most commonly achieved using an N-hydroxysuccinimide (NHS) ester of Cy5.5, which reacts with the primary amines on BSA's surface to form stable amide bonds.[3][4][5] The resulting BSA-Cy5.5 conjugate acts as a bright and photostable fluorescent macromolecule.
 [6] Its primary mechanism is as a fluorescent tracer; it follows the biological pathways of macromolecules, allowing for the visualization of processes such as endocytosis, exocytosis, and vesicle trafficking.[6]

In some advanced applications, the probe's fluorescence can be modulated. At high concentrations, the Cy5.5 dyes on a single BSA molecule or between adjacent probes can experience self-quenching, where the fluorescence is diminished.[7] This phenomenon can be exploited to create "activatable" probes that show increased fluorescence upon release, dilution, or enzymatic cleavage, providing a more dynamic signal based on the microenvironment.

Quantitative Data

The following table summarizes the key quantitative and qualitative properties of the BSA-Cy5.5 fluorescent probe.



Property	Value	References
Excitation Wavelength (Peak)	~675 nm	[1][2]
Emission Wavelength (Peak)	~694 nm	[1][2]
Fluorescence Spectrum	Near-Infrared (NIR)	[2]
Substrate	Bovine Serum Albumin (BSA)	[1]
Dye:Protein Ratio (DOL)	Typically 2-7 Cy5.5 dyes per BSA molecule	[1][8]
Form	Lyophilized powder or solution in PBS buffer	[1]
Key Feature	High quantum yield, bright NIR fluorescence	[1][2]

Detailed Experimental Protocols

This protocol describes the labeling of BSA with Cy5.5 N-hydroxysuccinimide (NHS) ester.

Materials:

- Bovine Serum Albumin (BSA)
- · Cy5.5 NHS ester
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][4]
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]
- Purification column (e.g., gel filtration/desalting column like Sephadex G-25)[3]
- Reaction tubes and standard laboratory equipment

Procedure:

Prepare BSA Solution: Dissolve BSA in the reaction buffer (0.1 M sodium bicarbonate, pH
 8.3) to a final concentration of 2-10 mg/mL.[3][9] Ensure the buffer is free from primary



amines (like Tris or glycine) as they will compete for reaction with the NHS ester.[5][10]

- Prepare Cy5.5-NHS Ester Solution: Immediately before use, dissolve the Cy5.5-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[5]
 [10]
- Calculate Molar Ratio: Determine the desired molar excess of Cy5.5-NHS ester to BSA. A common starting point for labeling is a 10:1 to 20:1 molar ratio of dye to protein to achieve an optimal degree of labeling (DOL).[5]
- Reaction: Add the calculated volume of the Cy5.5-NHS ester solution to the BSA solution while gently vortexing.
- Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[3]
- Purification: Separate the BSA-Cy5.5 conjugate from unreacted free dye using a gel filtration
 or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3] Collect the
 fractions containing the blue-colored conjugate, which will elute first.
- Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for BSA) and ~675 nm (for Cy5.5).
- Storage: Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light.[1] For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

This protocol outlines the use of BSA-Cy5.5 to visualize its uptake by cultured cells.

Materials:

- Cultured cells seeded on glass-bottom dishes or chamber slides
- · Complete cell culture medium
- BSA-Cy5.5 fluorescent probe
- Phosphate-Buffered Saline (PBS)



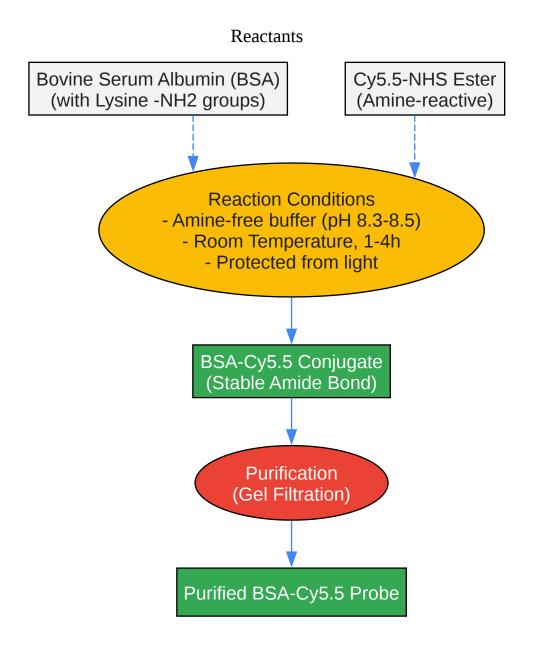
Fluorescence microscope with appropriate NIR filters

Procedure:

- Cell Culture: Seed cells and grow them to the desired confluency (typically 60-80%).
- Prepare Probe Solution: Dilute the BSA-Cy5.5 stock solution in serum-free or complete culture medium to a final working concentration (e.g., 10-50 μg/mL; this should be optimized for the specific cell type).
- Incubation: Remove the culture medium from the cells and replace it with the BSA-Cy5.5 containing medium.
- Uptake: Incubate the cells at 37°C in a CO2 incubator for a desired time period (e.g., 30 minutes to 2 hours) to allow for endocytosis. For a negative control, an identical sample can be incubated at 4°C to inhibit active transport.
- Washing: Remove the probe-containing medium and wash the cells three times with ice-cold PBS to remove the extracellular probe and halt uptake.
- Imaging: Add fresh culture medium or PBS to the cells. Visualize the internalized BSA-Cy5.5
 using a fluorescence microscope equipped with excitation and emission filters appropriate
 for Cy5.5 (e.g., Excitation: 650-680 nm, Emission: 690-720 nm). The signal will typically
 appear as punctate intracellular vesicles.

Mandatory Visualizations

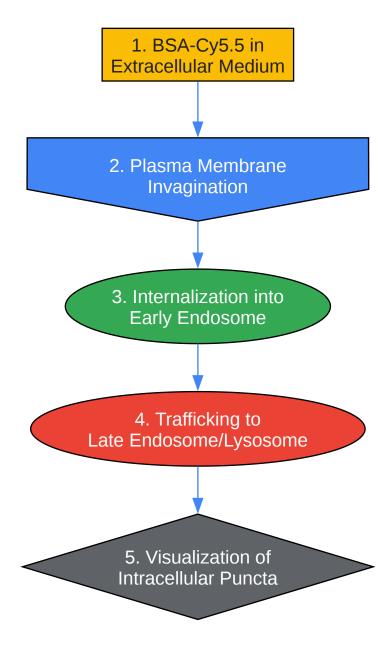




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Caption: Covalent conjugation of BSA with Cy5.5-NHS ester to form the fluorescent probe.

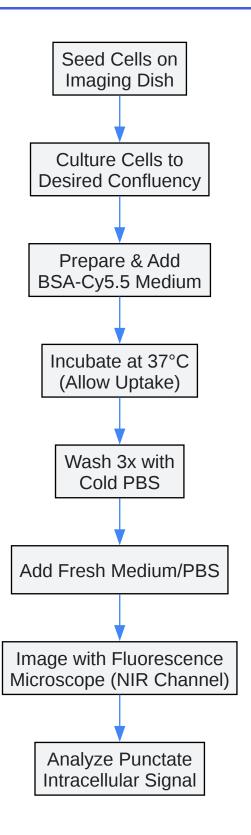




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Caption: Cellular uptake of BSA-Cy5.5 via fluid-phase endocytosis for imaging.





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Caption: Step-by-step workflow for cell staining and imaging with BSA-Cy5.5.



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